The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone is a complex organic molecule with significant potential in pharmaceutical research. Its molecular formula is , and it has a molecular weight of approximately . This compound is classified under heterocyclic compounds due to its incorporation of nitrogen-containing rings, specifically the triazole and pyridazine moieties, which are known for their biological activity.
The synthesis of this compound typically involves multi-step organic reactions that integrate various chemical building blocks. A common approach includes:
Each step requires careful optimization of reaction conditions to maximize yield and purity .
The molecular structure of (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone can be represented as follows:
InChI=1S/C20H21N7O4/c1-14(31-15-2-3-16-17(10-15)30-13-29-16)20(28)26-8-6-25(7-9-26)18-4-5-19(24-23-18)27-12-21-11-22-27/h2-5,10-12,14H,6-9,13H2,1H3
.This detailed structural information is crucial for understanding the compound's reactivity and potential interactions in biological systems.
The chemical reactivity of this compound primarily revolves around its functional groups:
Understanding these reactions is essential for potential modifications and derivatizations in synthetic chemistry .
The mechanism of action for this compound is not fully elucidated but is hypothesized based on its structural components:
Experimental studies would be necessary to confirm these mechanisms through assays that measure binding affinity and biological activity .
Studies indicate that compounds with similar structures exhibit significant stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions .
This compound has several potential applications in scientific research:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5